4-Bromo-L-phenylalanine
Description
BenchChem offers high-quality 4-Bromo-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24250-84-8 | |
| Record name | 4-Bromo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Utility of a Halogenated Amino Acid
An In-Depth Technical Guide to 4-bromo-L-phenylalanine: Structure, Properties, and Applications
In the landscape of molecular science, the ability to subtly modify biological building blocks provides a powerful toolkit for probing and manipulating complex systems. 4-bromo-L-phenylalanine, an unnatural amino acid derivative, stands out as a pivotal reagent in this arena.[1][2] Characterized by the substitution of a hydrogen with a bromine atom at the para-position of the phenyl ring, this compound retains the core structure of L-phenylalanine, allowing it to be recognized and utilized by biological machinery.[1] However, the introduction of the bromine atom imparts unique physicochemical properties that make it an invaluable tool for researchers, scientists, and drug development professionals.[1][3]
This guide offers a comprehensive exploration of 4-bromo-L-phenylalanine, moving beyond a simple datasheet to provide insights into its chemical logic, experimental utility, and strategic applications. We will delve into its structural and physicochemical characteristics, synthesis methodologies, and its critical role in advancing peptide chemistry, drug discovery, and biochemical research.
Molecular and Structural Characteristics
At its core, 4-bromo-L-phenylalanine is an analogue of the essential amino acid L-phenylalanine.[1] Its fundamental utility stems from this similarity, while its unique applications are a direct consequence of the halogen substitution.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid[4] |
| Synonyms | L-Phe(4-Br)-OH, p-Bromo-L-phenylalanine, H-Phe(4-Br)-OH[1] |
| CAS Number | 24250-84-8[1][5] |
| Molecular Formula | C₉H₁₀BrNO₂[1][5] |
| Molecular Weight | 244.09 g/mol [4][5] |
| Appearance | Off-white or slightly yellow crystalline powder[1][5] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH₂", fontcolor="#202124"]; CA [label="Cα", fontcolor="#202124"]; C [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="OH", fontcolor="#202124"]; CB [label="Cβ", fontcolor="#202124"]; CG [label="Cγ", fontcolor="#202124"]; CD1 [label="Cδ1", fontcolor="#202124"]; CD2 [label="Cδ2", fontcolor="#202124"]; CE1 [label="Cε1", fontcolor="#202124"]; CE2 [label="Cε2", fontcolor="#202124"]; CZ [label="Cζ", fontcolor="#202124"]; Br [label="Br", fontcolor="#EA4335"]; H_alpha [label="H", fontcolor="#202124"];
// Positioning N [pos="0,1!"]; CA [pos="1,0!"]; C [pos="2.5,0.5!"]; O1 [pos="3.2,0!"]; O2 [pos="2.8,1.5!"]; CB [pos="0.7,-1.5!"]; CG [pos="1.7,-2.5!"]; CD1 [pos="1.2,-3.8!"]; CD2 [pos="2.9,-3.8!"]; CE1 [pos="1.9,-5!"]; CE2 [pos="3.6,-5!"]; CZ [pos="3.1,-6.2!"]; Br [pos="3.8,-7.5!"]; H_alpha [pos="1.5,0.8!"];
// Bonds N -- CA; CA -- C; C -- O1 [style=double]; C -- O2; CA -- CB; CA -- H_alpha; CB -- CG; CG -- CD1; CG -- CD2; CD1 -- CE1; CD2 -- CE2; CE1 -- CZ; CE2 -- CZ; CZ -- Br; }
Caption: Chemical structure of 4-bromo-L-phenylalanine.
The bromine atom is an electron-withdrawing group, which influences the electronic properties of the aromatic ring.[3] This modification increases the molecule's lipophilicity and, critically, introduces a reactive handle.[3] The carbon-bromine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile building block for synthesizing more complex molecules.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-bromo-L-phenylalanine is essential for its effective use in experimental design.
| Property | Value | Source |
| Melting Point | ~265 °C (decomposes) | [5][6] |
| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 2.18 ± 0.10 (Predicted) | [5][6] |
| Solubility | Slightly soluble in methanol and water (enhanced by sonication/heating). Soluble in acetic acid and DMSO. | [5][6] |
| Stability | Hygroscopic | [5][6][7] |
| Optical Activity | [α]20/D 22.0±2°, c = 0.5% in H₂O | [6] |
The limited aqueous solubility at room temperature necessitates the use of organic co-solvents or heating for many biochemical applications. Its hygroscopic nature demands careful storage under inert, dry conditions to maintain sample integrity.[5][7]
Synthesis and Chemical Reactivity
The synthesis of 4-bromo-L-phenylalanine can be approached through both chemical and enzymatic routes.
Chemical Synthesis
A common laboratory method involves the direct bromination of L-phenylalanine. However, to control selectivity and protect the reactive amino and carboxyl groups, a protection-bromination-deprotection strategy is often employed. The amino group is typically protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group.[8][9]
Illustrative Protocol: Boc-Protected Synthesis
-
Protection: L-phenylalanine is reacted with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield Boc-L-phenylalanine.
-
Bromination: The protected amino acid is then subjected to electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The para-position is sterically and electronically favored.
-
Purification: The resulting Boc-4-bromo-L-phenylalanine is purified, typically by column chromatography.
-
Deprotection (Optional): The Boc group can be removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product.[2] For peptide synthesis, the protected form is used directly.[8]
Caption: A simplified chemical synthesis workflow for 4-bromo-L-phenylalanine.
Enzymatic Synthesis
A more sustainable and highly stereoselective approach involves the use of phenylalanine ammonia lyases (PALs). These enzymes catalyze the reversible addition of ammonia to a cinnamic acid derivative.[10] For 4-bromo-L-phenylalanine, the process starts with 4-bromocinnamic acid.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup: A buffered aqueous solution is prepared containing 4-bromocinnamic acid (substrate), a high concentration of an ammonia source (e.g., 5M ammonium carbamate), and the PAL enzyme (e.g., AvPAL or PbPAL).[10]
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) with gentle agitation.[10]
-
Monitoring: The reaction progress is monitored by HPLC, measuring the depletion of the substrate.[10]
-
Workup and Purification: Once equilibrium is reached, the enzyme is removed (e.g., by filtration if immobilized), and the product is isolated from the reaction mixture, often through crystallization or chromatography.
This biocatalytic method is advantageous as it avoids protecting groups and harsh reagents, directly producing the enantiomerically pure L-isomer.[10]
Core Applications in Research and Development
The strategic incorporation of the bromine atom makes 4-bromo-L-phenylalanine a uniquely versatile tool.[1]
Peptide Synthesis and Protein Engineering
Its structural similarity to phenylalanine allows it to be incorporated into peptides and proteins using standard solid-phase peptide synthesis (SPPS) or in vivo methodologies.[1][6]
-
Rationale for Use:
-
Spectroscopic Probe: The bromine atom can serve as a spectroscopic probe to study local protein environments.[11]
-
Structural Modification: It can subtly alter protein folding, stability, and conformational dynamics, providing insights into structure-function relationships.[1][11]
-
Heavy Atom for Crystallography: As a heavy atom, bromine is exceptionally useful for solving the phase problem in X-ray crystallography, aiding in the determination of novel protein structures.
-
Caption: Workflow for incorporating 4-bromo-L-phenylalanine into a peptide via SPPS.
Drug Discovery and Medicinal Chemistry
4-bromo-L-phenylalanine is a key building block in the synthesis of novel therapeutics.[1][8]
-
Enzyme Inhibitors: By substituting it for native phenylalanine in a peptide-based substrate, researchers can probe enzyme active sites. The bulky, lipophilic bromo- group can enhance binding affinity or block catalytic activity, serving as a starting point for inhibitor design.[1]
-
Neurological Therapeutics: Phenylalanine is a precursor to neurotransmitters like dopamine.[12] Introducing derivatives like 4-bromo-L-phenylalanine can influence neurotransmitter pathways, making it a valuable scaffold for developing drugs targeting neurological disorders.[1]
-
Cross-Coupling Handle: The C-Br bond serves as a reactive site for further functionalization, allowing chemists to build molecular complexity and perform late-stage diversification of drug candidates.[3]
Biochemical and Structural Biology Probes
This amino acid is instrumental in studying complex biological processes like protein-protein interactions and molecular recognition.[1][11] By replacing a key phenylalanine residue with its brominated counterpart, scientists can assess the importance of aromatic interactions (e.g., pi-stacking) for binding and function.
Spectroscopic Analysis
Proper characterization is crucial for verifying the identity and purity of 4-bromo-L-phenylalanine.
| Spectroscopy Data | Observed Values / Fragments |
| ¹H NMR (400 MHz, D₂O + NaOH) | δ = 7.34 (d, 2H), 7.00 (d, 2H), 3.28-3.33 (m, 1H), 2.75 (dd, 1H), 2.65 (dd, 1H)[2] |
| ¹³C NMR (100 MHz, D₂O + NaOH) | δ = 182.13, 137.39, 131.32, 131.22, 119.73, 57.28, 40.21[2] |
| LC-MS (ESI+) | Precursor m/z: 243.9967 [M+H]⁺. Key Fragments: 197.9914, 119.0730.[4] |
Note: NMR data shown is for the R-enantiomer but is identical for the L-enantiomer referenced in this guide.[2]
Safety, Handling, and Storage
As a bioactive chemical, 4-bromo-L-phenylalanine requires careful handling in a laboratory setting.
Hazard Identification:
-
GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.[7][13]
-
Hazard Statements: H301 - Toxic if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.[7]
Protocol for Safe Handling and Storage:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[14] Ensure an emergency eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][14]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14] Given its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for toxic chemical waste.[14]
Conclusion
4-bromo-L-phenylalanine is far more than a simple derivative; it is a strategically designed molecular tool that empowers researchers to ask and answer fundamental questions in chemistry, biology, and medicine. Its ability to mimic a natural amino acid while introducing unique chemical and physical properties—namely, a heavy atom for phasing, a reactive handle for synthesis, and a probe for molecular interactions—ensures its continued and expanding role in the development of novel therapeutics and the elucidation of complex biological mechanisms. Proper understanding of its properties, synthesis, and handling is the first step toward unlocking its full scientific potential.
References
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4-bromo-L-phenylalanine - ChemBK. (URL: [Link])
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Exploring the Chemical Properties and Applications of Fmoc-L-4-Bromo-Phenylalanine - Boronpharm. (URL: [Link])
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Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Exploring the Applications of 4-Bromo-L-phenylalanine in Cutting-Edge Biochemical Studies - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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The Role of L Phenylalanine in Protein Synthesis - Wuxi Jinghai Amino Acid Co., Ltd. (URL: [Link])
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4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. (URL: [Link])
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Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. (URL: [Link])
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4-Bromo-L-phenylalanine, min 98%, 1 gram - CP Lab Safety. (URL: [Link])
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A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine | Request PDF - ResearchGate. (URL: [Link])
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Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (URL: [Link])
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Navigating the Solubility Landscape of 4-bromo-L-phenylalanine: A Technical Guide for Researchers
Introduction: The Significance of 4-bromo-L-phenylalanine in Modern Research
4-bromo-L-phenylalanine is a non-canonical amino acid that has garnered significant attention in biochemical research and pharmaceutical development.[1] Its structural similarity to L-phenylalanine allows for its incorporation into peptides and proteins, serving as a valuable probe for studying protein structure, function, and interactions.[1] The introduction of a bromine atom onto the phenyl ring provides a unique spectroscopic and X-ray crystallographic handle, enabling more detailed analysis of biomolecular systems.[1] Furthermore, this modification can alter the biological activity of peptides, making 4-bromo-L-phenylalanine a key component in the design of novel therapeutics, including enzyme inhibitors and drug candidates targeting specific biological pathways.[1]
This guide provides an in-depth exploration of a critical, yet often overlooked, physicochemical property of 4-bromo-L-phenylalanine: its solubility. A thorough understanding of solubility is paramount for researchers in drug development and biochemical studies, as it directly impacts formulation, bioavailability, and the design of effective experimental protocols. This document will delve into the solubility of 4-bromo-L-phenylalanine in aqueous and organic solvents, provide a detailed methodology for its experimental determination, and discuss the underlying principles that govern its solubility behavior.
Physicochemical Properties of 4-bromo-L-phenylalanine
A foundational understanding of the physicochemical properties of 4-bromo-L-phenylalanine is essential for interpreting its solubility characteristics. As a derivative of the amino acid L-phenylalanine, it exists primarily as a zwitterion in aqueous solutions and crystalline form.[2]
| Property | Value | Source |
| Molecular Formula | C9H10BrNO2 | [1][3] |
| Molecular Weight | 244.09 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [1][2][3] |
| Melting Point | ~265 °C (decomposes) | [3][5] |
| pKa | 2.18 ± 0.10 (Predicted) | [3] |
| Stability | Hygroscopic | [3] |
Solubility Profile of 4-bromo-L-phenylalanine: A Qualitative Overview
The solubility of an amino acid derivative like 4-bromo-L-phenylalanine is a complex interplay of its molecular structure and the properties of the solvent. The presence of both a polar amino acid backbone and a nonpolar brominated aromatic ring dictates its amphiphilic nature.
Aqueous Solubility
At room temperature, 4-bromo-L-phenylalanine is generally described as having low or slight solubility in water.[3][6] This can be attributed to the hydrophobic nature of the bromophenyl side chain, which disrupts the hydrogen-bonding network of water. However, its solubility in aqueous solutions can be significantly influenced by pH. As with other amino acids, the solubility of phenylalanine and its derivatives increases dramatically at pH values above 10 or below 2.[7] This is due to the protonation of the carboxyl group at low pH and deprotonation of the amino group at high pH, leading to the formation of charged species that are more readily solvated by water. Heating and sonication can also be employed to enhance the dissolution of 4-bromo-L-phenylalanine in water.[3][6]
Solubility in Organic Solvents
The solubility of 4-bromo-L-phenylalanine in organic solvents is dependent on the polarity of the solvent.
| Solvent | Qualitative Solubility | Conditions | Source |
| Methanol | Slightly Soluble | Sonication may be required | [3][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] | |
| Acetic Acid | Soluble | [6] |
The slight solubility in methanol, a polar protic solvent, is expected due to its ability to interact with the polar amino and carboxyl groups. Its reported solubility in DMSO, a polar aprotic solvent, and acetic acid, a polar protic solvent, suggests that these solvents are effective at solvating both the polar and nonpolar portions of the molecule. For highly hydrophobic peptides containing such residues, dissolving in a minimal amount of DMSO, DMF, or acetonitrile before adding an aqueous buffer is a common strategy.[8]
Experimental Determination of Solubility: A Validated Protocol
Given the qualitative nature of the available data, a robust and reproducible experimental protocol is crucial for researchers needing precise solubility values for their specific applications. The following protocol is a standard method for determining the equilibrium solubility of an amino acid derivative.
Principle
This method is based on the principle of saturating a solvent with the solute (4-bromo-L-phenylalanine) at a constant temperature and then quantifying the concentration of the dissolved solute in a filtered aliquot of the supernatant.
Materials and Equipment
-
4-bromo-L-phenylalanine (high purity)
-
Selected solvents (e.g., deionized water, methanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Step-by-Step Methodology
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of 4-bromo-L-phenylalanine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a buffered aqueous solution at an appropriate pH) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of 4-bromo-L-phenylalanine to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be agitated continuously.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards by HPLC-UV. The wavelength for detection should be set to the absorbance maximum of 4-bromo-L-phenylalanine (typically around 220 nm).
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Determine the concentration of 4-bromo-L-phenylalanine in the diluted supernatant sample using the calibration curve.
-
Calculate the solubility of 4-bromo-L-phenylalanine in the test solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mmol/L).
-
Workflow Diagram
Caption: Experimental workflow for determining the solubility of 4-bromo-L-phenylalanine.
Causality Behind Experimental Choices: Ensuring Scientific Integrity
The described protocol is designed to be a self-validating system, where each step is critical for obtaining accurate and trustworthy results.
-
Use of Excess Solute: Adding an excess of 4-bromo-L-phenylalanine ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.
-
Constant Temperature and Agitation: Temperature significantly affects solubility. Maintaining a constant temperature is crucial for reproducibility. Agitation ensures that the entire volume of the solvent is in contact with the solute, facilitating the dissolution process and reaching equilibrium faster.
-
Equilibration Time: An adequate equilibration time (24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility.
-
Filtration: Filtration is a critical step to remove any undissolved micro-particulates that could lead to an overestimation of the solubility. The choice of a non-adsorptive filter material is important to prevent loss of the analyte.
-
HPLC-UV Analysis: HPLC is a highly sensitive and specific analytical technique for quantifying the concentration of the dissolved solute. The use of a calibration curve with multiple standards ensures the accuracy and linearity of the measurement.
Conclusion: Practical Implications for the Researcher
A comprehensive understanding of the solubility of 4-bromo-L-phenylalanine is indispensable for its effective utilization in research and development. While qualitative data provides a general guideline, the quantitative determination of solubility under specific experimental conditions is often necessary. The protocol outlined in this guide provides a robust framework for obtaining reliable solubility data. By carefully considering the physicochemical properties of 4-bromo-L-phenylalanine and the principles of solubility, researchers can optimize its use in peptide synthesis, protein engineering, and the development of novel therapeutics, thereby advancing scientific discovery.
References
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National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-bromo-L-phenylalanine. Retrieved from [Link]
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ResearchGate. (2016, September 20). Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture?. Retrieved from [Link]
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Technical Whitepaper: 4-Bromo-L-Phenylalanine for De Novo Phasing
This guide details the technical implementation of 4-bromo-L-phenylalanine (4-Br-Phe) as a heavy-atom derivative for de novo phasing in macromolecular crystallography. It addresses the limitations of standard Selenomethionine (SeMet) phasing and provides a rigorous workflow for both global and site-specific incorporation.
Executive Summary
While Selenomethionine (SeMet) derivatization remains the gold standard for experimental phasing, it fails when proteins lack methionine residues, exhibit toxicity to selenium, or suffer structural perturbation upon global Met replacement. 4-Bromo-L-phenylalanine (4-Br-Phe) offers a powerful alternative. With a K-absorption edge at 13.47 keV (0.92 Å) and an anomalous scattering factor (
The Physicochemical Basis for Bromine Phasing
The efficacy of 4-Br-Phe relies on the anomalous scattering properties of the bromine atom at its K-edge. Unlike iodine (which requires soft X-rays or derivative soaking), bromine’s K-edge is accessible at standard tunable synchrotron beamlines.
Comparative Anomalous Scattering Properties
| Property | Selenium (Se) | Bromine (Br) | Significance |
| K-Absorption Edge | 12.66 keV (0.979 Å) | 13.47 keV (0.920 Å) | Br requires slightly higher energy; less absorption by solvent/air. |
| ~3.8 | ~3.8 | Equivalent phasing power per site. | |
| Covalent Radius | 1.16 Å | 1.14 Å | Br is slightly smaller, but the C-Br bond is longer than C-H. |
| Target Residue | Methionine (Met) | Phenylalanine (Phe) | Phe is often structurally critical; 4-Br-Phe is bulkier than Phe. |
Expert Insight: The primary challenge with 4-Br-Phe is steric hindrance. The bromine atom at the para position adds significant volume (~20 ų) compared to the native hydrogen. Successful phasing requires balancing signal strength (number of sites) with structural integrity (folding stability).
Mechanisms of Incorporation
Two distinct strategies exist for incorporating 4-Br-Phe. The choice depends on the resolution required and the protein's tolerance to mutation.
A. Global Incorporation (Auxotrophic Strategy)
-
Mechanism: Exploits E. coli phenylalanine auxotrophs (e.g., strain KA12 or specific Phe-auxotrophic BL21 derivatives). By starving the cells of Phe and supplying 4-Br-Phe, the native Phenylalanyl-tRNA synthetase (PheRS) forces the analog into all Phe positions.
-
Pros: Maximizes the number of anomalous scatterers (high phasing power).
-
Cons: High risk of protein unfolding or aggregation due to global steric clashes.
-
Optimization: Often requires a mutant PheRS (e.g., PheRS-T415A or T415G ) to relax substrate specificity and reduce the background incorporation of native Phe.
B. Site-Specific Incorporation (Genetic Code Expansion - GCE)
-
Mechanism: Utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair (typically evolved M. jannaschii TyrRS) to incorporate 4-Br-Phe in response to an amber stop codon (TAG).
-
Pros: Precision phasing ("Magic Bullet"). You can place 1-2 heavy atoms in flexible loops or specific domains without destabilizing the core.
-
Cons: Lower anomalous signal (fewer sites). Requires cloning TAG codons into the gene of interest.
Experimental Workflow: Global Incorporation Protocol
This protocol focuses on the Auxotrophic Method as it is the direct functional equivalent to SeMet labeling for de novo phasing.
Phase I: Expression & Labeling
-
Transformation: Transform expression plasmid into a Phe-auxotrophic strain (e.g., E. coli B834(DE3) adapted for Phe auxotrophy or specific K-12 auxotrophs).
-
Growth (Non-Inducing): Inoculate M9 minimal medium supplemented with 40 mg/L L-Phenylalanine (native) and antibiotics. Grow at 37°C to OD
~ 0.6. -
Depletion Step (Critical):
-
Centrifuge cells (4,000 x g, 10 min).
-
Wash pellet 2x with sterile M9 salts (no amino acids) to remove residual Phe.
-
Resuspend in fresh M9 minimal medium containing no Phenylalanine .
-
-
Starvation: Incubate at 37°C for 30 minutes to deplete intracellular Phe pools.
-
Induction & Labeling:
-
Add 4-Bromo-L-phenylalanine to a final concentration of 60–100 mg/L .
-
Simultaneously induce with IPTG (0.5–1.0 mM).
-
Optional: Add trace L-Phe (1–2 mg/L) if the protein is toxic or expression is stalled, but this reduces labeling efficiency.
-
-
Expression: Reduce temperature to 20–25°C and express for 12–16 hours.
Phase II: Purification & Validation
-
Purification: Follow standard protocols (Ni-NTA, SEC). Note: Br-Phe proteins may exhibit altered hydrophobicity; adjust SEC column running buffers if resolution is poor.
-
Validation (Mandatory):
-
Intact Mass Spectrometry (ESI-MS): Calculate the theoretical mass shift.
- .
-
Success Criterion: >90% incorporation efficiency.[1]
-
Phase III: Crystallization & Data Collection
-
Crystallization: Br-Phe proteins often crystallize in different conditions than the native. Rescreen sparse matrix conditions if native conditions fail.
-
Fluorescence Scan: Perform an X-ray fluorescence scan near the Br K-edge (13.47 keV) to determine the exact
(inflection) and (peak) energies. -
Data Strategy: Collect a highly redundant dataset (360° or 720°) at the Peak Energy for SAD phasing. For MAD, collect Peak, Inflection, and High-Energy Remote.
Diagrammatic Workflow (Graphviz)
Caption: Decision tree and experimental workflow for 4-Br-Phe phasing, distinguishing between global (auxotrophic) and site-specific (GCE) pathways.
Data Processing & Phasing Strategy
Successful phasing with 4-Br-Phe requires careful handling of the anomalous signal.
-
HKL File Preparation: Ensure Friedel pairs are kept separate during scaling (e.g., XSCALE with FRIEDEL'S_LAW=FALSE or Aimless with anomalous ON).
-
Substructure Determination:
-
Use SHELXD or Phenix.HySS .
-
Search for
sites. -
Note: Br sites may have higher B-factors than the protein backbone if the bulky side chain is mobile.
-
-
Density Modification: Solvent flattening is crucial. Br-Phe is hydrophobic; ensure the solvent mask is calculated correctly.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Incorporation (<50%) | Leaky auxotrophy or residual Phe. | Increase starvation time; use mutant PheRS (T415A); increase [Br-Phe]. |
| Protein Aggregation | Steric clash of Br atom in core. | Switch to Site-Specific (GCE) method; target surface-exposed Phe residues. |
| No Anomalous Signal | Radiation damage or wrong energy. | Br-C bond is susceptible to radiolysis. Attenuate beam; collect wedge data; verify edge with scan. |
References
-
Site-specific incorporation of p-bromophenylalanine: Kwon, I., Tirrell, D. A. (2007). Journal of the American Chemical Society.
-
Experimental Phasing with Halogenated Fragments : Bauman, J. D., et al. (2016).[2] IUCrJ. Discusses the anomalous signal of bromine in crystallographic phasing.
-
Genetic Code Expansion for Crystallography: Young, T. S., Schultz, P. G. (2010). Journal of Biological Chemistry.
-
Anomalous Scattering Coefficients: Brennan, S., Cowan, P. L. (1992). Review of Scientific Instruments.
Sources
Metabolic Stability and Cellular Fate of 4-Bromo-L-Phenylalanine: A Technical Guide
Executive Summary
4-Bromo-L-phenylalanine (4-Br-Phe) is a non-canonical amino acid (ncAA) widely utilized in protein engineering, crystallographic phasing, and metabolic labeling. Unlike unstable ncAAs that undergo rapid spontaneous hydrolysis or enzymatic degradation, 4-Br-Phe exhibits high chemical stability but complex metabolic behavior. Its stability in cell culture is defined not by its degradation, but by its competitive incorporation into the proteome and its resistance to endogenous clearance pathways.
This guide details the biochemical fate of 4-Br-Phe, providing a validated workflow for assessing its stability and optimizing its incorporation while mitigating cellular toxicity.
Part 1: The Biochemistry of 4-Br-Phe in Cellular Systems
To understand the stability of 4-Br-Phe, one must distinguish between catabolic clearance (degradation) and anabolic consumption (protein incorporation).
Transport and Intracellular Accumulation
4-Br-Phe is an isostere of L-Phenylalanine (L-Phe). It enters mammalian cells primarily via the System L amino acid transporter 1 (LAT1/SLC7A5) . This is a competitive process.
-
Mechanism: LAT1 is an obligate exchanger. High intracellular concentrations of L-Glutamine often drive the uptake of extracellular L-Phe/4-Br-Phe.
-
Stability Implication: If L-Phe is present in the media, 4-Br-Phe uptake is significantly suppressed due to the higher affinity of LAT1 for the native substrate.
The Catabolic Blockade (Metabolic Stability)
In hepatic lineages (e.g., HepG2) or primary hepatocytes, L-Phe is converted to L-Tyrosine by Phenylalanine Hydroxylase (PAH) .[1]
-
The 4-Br-Phe Difference: The bromine atom at the para position sterically and electronically hinders the hydroxylation reaction. 4-Br-Phe is a poor substrate for PAH.
-
Result: Unlike L-Phe, which is rapidly turned over, 4-Br-Phe accumulates in the intracellular pool, exhibiting a longer metabolic half-life. This "resistance" is advantageous for labeling but can induce osmotic and metabolic stress if concentrations exceed 2-4 mM.
Anabolic Consumption (The "Leak")
The primary "loss" of free 4-Br-Phe is not degradation, but incorporation into the proteome.
-
Enzyme: Phenylalanyl-tRNA Synthetase (PheRS).[2]
-
Fidelity: Wild-type mammalian PheRS has a relaxed substrate specificity at the active site, allowing 4-Br-Phe to be charged onto tRNA^Phe, albeit with lower catalytic efficiency (
) than L-Phe. -
Outcome: In the absence of L-Phe, 4-Br-Phe is stable enough to replace L-Phe in translation, resulting in "statistical proteome labeling."
Pathway Visualization
Figure 1: Cellular fate of 4-Br-Phe. Note the "Blocked" pathway at PAH, contributing to high metabolic stability compared to native L-Phe.
Part 2: Experimental Design for Stability Assessment
Do not rely on fluorescence or colorimetric assays, as 4-Br-Phe is not fluorogenic. The only definitive method to assess stability (free vs. incorporated) is LC-MS/MS .
The "Pulse-Chase-Extract" Strategy
To determine metabolic stability, we track the depletion of the free amino acid pool over time.
| Parameter | Recommended Condition | Rationale |
| Cell Line | HEK293T or CHO (General); HepG2 (Metabolic) | HepG2 expresses PAH, offering a rigorous test of catabolic stability. |
| Concentration | 0.5 mM - 1.0 mM | Sufficient for detection; below toxicity threshold (approx 2-4 mM). |
| Media | Phe-Free DMEM | Essential.[3][4] Presence of L-Phe masks 4-Br-Phe uptake and incorporation. |
| Timepoints | 0, 1, 4, 12, 24 Hours | Captures rapid uptake (0-1h) and long-term stability/incorporation (12-24h). |
Part 3: Protocol - Metabolic Stability & Incorporation Assay
This protocol is a self-validating system: it quantifies the free amino acid (stability) and the bound amino acid (incorporation) simultaneously.
Reagents
-
Labeling Medium: DMEM lacking L-Phenylalanine, supplemented with 10% dialyzed FBS (to remove trace Phe).
-
Lysis Buffer: 0.1% Formic Acid in 80:20 Acetonitrile:Water (precipitates proteins, extracts free amino acids).
-
Internal Standard: L-Phenylalanine-d5 (d5-Phe).
Step-by-Step Methodology
1. Pre-Conditioning (Starvation)
-
Wash cells (80% confluency) 2x with PBS.
-
Incubate in Phe-Free DMEM for 30 minutes.
-
Why: This depletes the intracellular L-Phe pool, preventing competition at the LAT1 transporter.
-
2. The Pulse (Labeling)
-
Replace media with Labeling Medium containing 1 mM 4-Br-Phe .
-
Incubate at 37°C / 5% CO2.
3. Harvest & Fractionation (The Critical Step) At each timepoint (e.g., t=4h):
-
Aspirate media. Wash cells rapidly with ice-cold PBS (stops transport).
-
Add 500 µL Lysis Buffer containing 10 µM d5-Phe (Internal Standard).
-
Scrape cells and collect into microcentrifuge tubes.
-
Centrifuge: 14,000 x g for 10 min at 4°C.
-
Supernatant: Contains Free Metabolic Pool (Unmetabolized 4-Br-Phe).
-
Pellet: Contains Proteome (Incorporated 4-Br-Phe).
-
4. Analysis (LC-MS/MS)
-
Supernatant Analysis: Inject directly onto a C18 column.
-
Monitor transition: m/z 244.0 → 120.0 (Bromotopylium ion).
-
-
Pellet Analysis (Optional Validation): Hydrolyze pellet (6N HCl, 110°C, 24h), dry, resuspend, and analyze via LC-MS.
Analytical Workflow Diagram
Figure 2: Fractionation workflow to distinguish free 4-Br-Phe (metabolic stability) from protein-incorporated 4-Br-Phe.
Part 4: Data Interpretation & Troubleshooting
Interpreting Stability Data
When analyzing the Supernatant (Free Pool), you will likely observe the following kinetic profile:
| Phase | Time | Observation | Interpretation |
| Uptake | 0-1 hr | Rapid increase in intracellular concentration. | Functional LAT1 transport. |
| Plateau | 1-6 hrs | Steady state concentration. | High Metabolic Stability. Lack of rapid degradation by PAH. |
| Decline | >12 hrs | Slow decrease in free pool. | Consumption by PheRS (incorporation) or slow leakage; NOT enzymatic degradation. |
Troubleshooting Common Issues
Issue: Low Intracellular Accumulation
-
Cause: Incomplete L-Phe depletion. Even 10 µM residual L-Phe can outcompete 4-Br-Phe for LAT1.
-
Solution: Use dialyzed FBS and ensure washing steps are thorough.
Issue: Cell Detachment/Toxicity
-
Cause: "Phe-Starvation Response." While 4-Br-Phe is incorporated, it may not support cell division efficiently, leading to G1 arrest.
-
Solution: Limit labeling time to <24 hours. If longer times are needed, supplement with a trace amount (5-10 µM) of L-Phe to sustain essential signaling (mTORC1) without blocking 4-Br-Phe uptake.
Issue: No Incorporation Detected
-
Cause: High L-Phe competition or cell line specificity.
-
Solution: Verify PheRS activity. In some specialized lines, overexpression of a mutant PheRS (e.g., T415A) may be required for high-efficiency incorporation [1].
References
-
Kwon, I., Tirrell, D. A. (2007). Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial hosts. Journal of the American Chemical Society, 129(34), 10431-10437. Link
-
Mockel, B., et al. (1987). Substrate specificity of phenylalanine hydroxylase. European Journal of Biochemistry, 168(3), 569-579. Link
-
Yanagisawa, T., et al. (2014). Transport mechanism of the amino acid transporter LAT1. Nature, 513, 274–278. Link
-
Dillehay, L., et al. (1980).[4] Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria.[4] Journal of Cellular Physiology, 102(3), 395-405. Link
Sources
- 1. An additional substrate binding site in a bacterial phenylalanine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Genetic Code Expansion for 4-Bromo-L-Phenylalanine Expression
Executive Summary
This guide details the methodology for the site-specific incorporation of the non-canonical amino acid (ncAA) 4-bromo-L-phenylalanine (4-Br-Phe) into proteins using Escherichia coli. 4-Br-Phe serves as a versatile chemical handle, primarily utilized for X-ray crystallography phasing (due to the anomalous scattering of bromine) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling). This protocol utilizes an orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA
Scientific Rationale & Mechanism
Why 4-Bromo-L-Phenylalanine?
Standard amino acids lack the heavy atoms required for de novo phasing in X-ray crystallography, often necessitating heavy metal soaking (e.g., selenomethionine). 4-Br-Phe provides a built-in heavy atom (
Mechanism of Action: Amber Suppression
The system relies on "orthogonal translation."[1] We introduce a heterologous tRNA/Synthetase pair that does not cross-react with the host's endogenous machinery.[1]
-
Orthogonality: The MjTyrRS variant specifically recognizes 4-Br-Phe but not the host's natural amino acids.
-
Charging: The MjTyrRS aminoacylates the orthogonal tRNA
with 4-Br-Phe. -
Suppression: The ribosome encounters a UAG (Amber) stop codon in the mRNA of the target gene.[1] Instead of terminating, the charged tRNA
inserts 4-Br-Phe.
Materials & Reagents
Plasmid Systems
-
Orthogonal System: pEvol-pBrPhe (or pUltra-pBrPhe). Contains the MjTyrRS mutant and copies of MjtRNA
.[2][3]-
Note: The specific MjTyrRS mutant typically contains active site mutations (e.g., Tyr32Leu, Asp158Gly, Ile159Cys, Leu162Arg, Ala167Gly) to accommodate the bromine steric bulk.
-
-
Expression Vector: pET-based vector (e.g., pET22b, pET28a) containing the Gene of Interest (GOI) with a TAG codon at the desired site.
Bacterial Strain[5][6]
-
BL21(DE3): Standard for T7-driven expression.
-
C321.ΔA (Optional): A "recoded" strain where all genomic UAG codons are removed and Release Factor 1 (RF1) is deleted. Recommended for difficult proteins to eliminate truncation artifacts.
Reagents Table
| Reagent | Specification | Stock Preparation | Storage |
| 4-Bromo-L-phenylalanine | >98% Purity, L-isomer | 100 mM in 0.5 M NaOH | -20°C (Dark) |
| Antibiotics | Chloramphenicol (Cm) | 34 mg/mL in EtOH | -20°C |
| Ampicillin (Amp) or Kanamycin (Kan) | 100 mg/mL or 50 mg/mL | -20°C | |
| Inducers | L-Arabinose | 20% (w/v) in H | -20°C |
| IPTG | 1 M in H | -20°C |
Protocol: Expression in E. coli
Phase 1: Transformation & Pre-Culture
-
Co-transform BL21(DE3) cells with pEvol-pBrPhe (Cm
) and pET-GOI-TAG (Amp /Kan ). -
Plate on LB agar containing appropriate antibiotics (e.g., Cm 34 µg/mL + Amp 100 µg/mL). Incubate overnight at 37°C.
-
Self-Validation: Colonies must be present. If transformation efficiency is low, check plasmid compatibility (origins of replication must be different, e.g., p15A vs. ColE1).
Phase 2: Growth & Induction
Critical: Do not add the ncAA too early, as it is expensive and potentially metabolized if cells are in lag phase for too long.
-
Inoculate a single colony into 10 mL LB (with antibiotics) and grow overnight at 37°C.
-
Dilute 1:100 into fresh media (e.g., 500 mL TB or 2xYT) with antibiotics.
-
Grow at 37°C, 250 rpm until OD
reaches 0.4–0.5 . -
ncAA Addition: Add 4-Br-Phe to a final concentration of 1 mM (5 mL of 100 mM stock per 500 mL culture).
-
Tip: Add the ncAA solution dropwise while stirring. The culture pH may shift slightly; TB media is buffered, minimizing this issue.
-
-
Induction 1 (Synthetase): Add L-Arabinose to 0.02% (w/v) to induce the MjTyrRS/tRNA machinery. Incubate for 30 minutes at 37°C.
-
Induction 2 (Target Protein): Add IPTG to 0.5–1.0 mM.
-
Reduce temperature to 18–25°C and incubate for 12–16 hours.
-
Causality: Lower temperature aids the folding of the mutant protein and reduces the aggregation often caused by the slower translation rate at the TAG codon.
-
Phase 3: Harvest & Lysis
-
Harvest cells (5,000 x g, 15 min).
-
Pellets can be stored at -80°C.
-
Proceed with standard lysis (Sonication/French Press) and purification (Ni-NTA/SEC) as per the wild-type protein protocol.
Quality Control & Validation
SDS-PAGE Analysis
Run three lanes:
-
+ncAA / +IPTG: Should show full-length protein.
-
-ncAA / +IPTG: Should show no protein (or a very faint truncated band).
-
Validation: If you see a full-length band in the absence of 4-Br-Phe, the synthetase is promiscuous (incorporating natural Phe/Tyr) or the stop codon is being read through by endogenous tRNA.
-
Mass Spectrometry (The Gold Standard)
Intact protein ESI-MS is required to confirm incorporation.
-
Mass Shift: 4-Br-Phe (residue MW ~226 Da) replaces Tyr (residue MW ~163 Da) or Phe (residue MW ~147 Da).
-
Isotopic Pattern: Look for the characteristic 1:1 doublet signal of
Br and Br separated by 2 Da. This is the definitive signature of halogen incorporation.
Application: Suzuki-Miyaura Cross-Coupling
Once purified, the 4-Br-Phe protein can be conjugated to boronic acid derivatives (e.g., fluorophores, PEG).
Protocol:
-
Buffer Exchange: Exchange protein into PBS (pH 8.0). Avoid buffers with DTT or EDTA (incompatible with Pd).
-
Catalyst: Prepare a water-soluble Palladium catalyst (e.g., Pd(OAc)
with a sulfonated phosphine ligand like sSPhos or ADHP ). -
Reaction Mix:
-
Protein: 50 µM
-
Aryl Boronic Acid: 1–2 mM (20-40 equiv)
-
Pd Catalyst: 250 µM (5 equiv)
-
Temperature: 37°C for 1–4 hours.
-
-
Quench: Remove excess reagents via Desalting Column (PD-10) or Dialysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Poor suppression efficiency. | Switch to C321.ΔA strain (RF1 knockout). Increase ncAA concentration to 2 mM. |
| Leaky Expression (-ncAA) | Synthetase promiscuity. | The MjTyrRS mutant may be accepting Phe. Ensure high purity of 4-Br-Phe. Re-transform fresh plasmids. |
| Precipitate in Media | 4-Br-Phe crashed out. | Ensure stock is dissolved in NaOH. Add to media slowly. Do not let media pH drop below 6.0. |
| Truncated Protein | RF1 termination. | Add a C-terminal His-tag.[2] Only full-length protein will purify. Use C321.ΔA strain. |
References
-
Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.
-
Chin, J. W., et al. (2002). An expanded eukaryotic genetic code.[4][1][5][6] Science, 301(5635), 964-967.
-
Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044.
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. (Suzuki Coupling Protocol).[7][8][9]
-
Addgene Repository. Plasmid pEvol-pBrPhe. (Search: pEvol pBrPhe)
Sources
- 1. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. old.iupac.org [old.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-L-Phenylalanine
Preserving Chirality in Zwitterionic Scaffolds
Executive Summary & Strategic Context
4-Bromo-L-phenylalanine (4-Br-Phe) is a critical scaffold for synthesizing non-natural amino acids used in peptidomimetics and fragment-based drug discovery (FBDD). However, its zwitterionic nature poses three distinct challenges that defeat standard Suzuki-Miyaura protocols:
-
Solubility Mismatch: The amino acid requires polar aqueous media, while arylboronic acids typically require organic solvents.
-
Catalyst Poisoning: Free amines (
) and carboxylates ( ) can coordinate competitively to Palladium (Pd), arresting the catalytic cycle. -
Racemization Risk: Standard basic conditions at elevated temperatures can promote proton abstraction at the
-carbon, destroying the L-configuration.
This guide provides two distinct, validated protocols: a "Direct Aqueous" method for unprotected substrates (prioritizing atom economy) and a "Protected High-Performance" method for sterically demanding partners.
Mechanistic Insight: The Role of Water in Chirality
Contrary to intuition, water is not just a solvent here; it is a racemization suppressant.
In anhydrous organic solvents (e.g., DMF, DMSO), carbonate bases form tight ion pairs, increasing their basicity and promoting the deprotonation of the
Key Mechanistic Takeaway:
-
Avoid: Anhydrous DMF/DMSO with strong bases (
, ) at . -
Prefer: Water/Acetonitrile or Water/Isopropanol mixtures.
Visualization: Catalytic Cycle & Racemization Pathways
The following diagram illustrates the competition between the productive catalytic cycle and the destructive racemization pathway.
Figure 1: The Suzuki-Miyaura catalytic cycle for amino acids, highlighting the competitive inhibition by zwitterionic functional groups and the suppression of racemization by aqueous solvation.[1]
Protocol A: Direct Aqueous Coupling (Unprotected)
Best For: Simple arylboronic acids, "Green" chemistry requirements, scale-up. Concept: Uses a water-soluble phosphine ligand (TPPTS) to keep the Pd catalyst in the aqueous phase, matching the solubility of the amino acid.
Materials
-
Substrate: 4-Bromo-L-phenylalanine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: TPPTS (3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (4-10 mol%, 2:1 Ligand:Pd ratio)
-
Base:
(3.0 equiv) -
Solvent: Water : Acetonitrile (2:1 ratio)
Step-by-Step Methodology
-
Catalyst Pre-formation (Critical): In a separate vial, dissolve
and TPPTS in degassed water. Stir for 10 minutes under Argon until the solution turns homogeneous yellow/orange. Why: This ensures the formation of the active water-soluble species before exposing it to the substrate. -
Reaction Assembly: To a reaction vessel, add 4-Bromo-L-phenylalanine, the arylboronic acid, and
. -
Solvent Addition: Add the Water:Acetonitrile mixture. Degas by bubbling Argon for 15 minutes. Oxygen is the enemy of phosphine ligands.
-
Initiation: Add the pre-formed catalyst solution via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC (Zorbax Eclipse XDB-C18, Acidic Mobile Phase).
-
Workup (Isoelectric Precipitation):
-
Cool the mixture to room temperature.
-
Carefully adjust pH to ~5.5–6.0 (the isoelectric point of phenylalanine derivatives) using 1M HCl.
-
The product will precipitate as a white/off-white solid.
-
Filter, wash with cold water and
(to remove boronic acid byproducts).
-
Protocol B: High-Performance Coupling (Protected)
Best For: Sterically hindered boronic acids, electron-poor substrates, or when Protocol A fails. Concept: Uses the Buchwald Precatalyst (SPhos Pd G2) . While this often requires protecting the amino acid (e.g., Boc-4-Br-Phe-OMe) to ensure solubility in organic solvents, SPhos is robust enough to handle free amines if the solvent system is optimized.
Materials
-
Substrate: Boc-4-Bromo-L-phenylalanine methyl ester (Recommended) OR 4-Bromo-L-phenylalanine (if solubility permits).
-
Catalyst: SPhos Pd G2 (1-3 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene : Water (10:1) or Dioxane : Water (4:1).
Step-by-Step Methodology
-
Charge: Add substrate, boronic acid, SPhos Pd G2, and
to a vial. -
Solvent: Add the solvent mixture.
-
Degas: Sparge with Nitrogen/Argon for 5 minutes.
-
Reaction: Seal and heat to 60°C (mild temp preserves Boc/Ester groups). Stir for 2–6 hours.
-
Scavenging (Purification):
-
Filter through a pad of Celite.
-
Pd Removal: Add a silica-bound metal scavenger (e.g., SiliaMetS® Thiol) to the filtrate and stir for 2 hours. Why: SPhos-Pd complexes are lipophilic and "stick" to the product.
-
Filter and concentrate.
-
Optimization & Troubleshooting Matrix
| Variable | Recommendation | Scientific Rationale |
| Ligand | TPPTS (Protocol A) | Sulfonated phosphine ensures Pd stays in the aqueous phase with the zwitterion [2]. |
| SPhos / XPhos (Protocol B) | Bulky, electron-rich biaryl ligands facilitate oxidative addition into hindered substrates [3]. | |
| Base | Carbonates ( | Milder than hydroxides; reduces risk of racemization while sufficiently activating boronic acids. |
| Solvent | Water:MeCN (2:1) | Balances solubility of inorganic base, zwitterionic AA, and organic boronic acid. |
| Purification | Isoelectric Point (pI) | Exploits the zwitterionic nature for "filtration-only" purification, avoiding difficult silica columns. |
Decision Tree for Condition Selection
Figure 2: Workflow for selecting the optimal coupling strategy based on boronic acid properties.
References
-
Gong, Y., & He, W. (2002). Direct synthesis of unprotected 4-aryl phenylalanines via the Suzuki reaction under microwave irradiation.[2][3] Organic Letters, 4(22), 3803–3805. Link
-
Shaughnessy, K. H. (2009). Hydrophilic ligands and their application in aqueous-phase metal-catalyzed reactions. Chemical Reviews, 109(2), 643–710. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Biotage Application Note. (2023). Metal Scavengers in Process Chemistry. Link
Sources
Application Note: High-Fidelity Preparation of 4-Bromo-L-Phenylalanine Stock Solutions
Executive Summary
The incorporation of 4-Bromo-L-phenylalanine (4-Br-Phe) into proteins is a critical technique for X-ray crystallography (SAD phasing) and genetic code expansion. However, the hydrophobicity of the brominated aromatic ring creates significant solubility challenges compared to canonical phenylalanine. Improper stock preparation frequently leads to "silent precipitation" upon addition to culture media, resulting in low incorporation efficiency and failed experiments.
This guide provides a definitive, solubility-driven protocol for preparing stable 4-Br-Phe stocks, ensuring bioavailability in E. coli and eukaryotic expression systems.
Physicochemical Constraints & Logic
To prepare a reliable stock, one must understand the molecule's behavior in solution. 4-Br-Phe is a zwitterion at neutral pH but exhibits poor solubility in pure water due to the lipophilic bromine substituent.
| Property | Value | Implication for Protocol |
| Molecular Weight | 244.09 g/mol | Significantly heavier than Phe (165.19 g/mol ). Gravimetric calculations must be precise. |
| Solubility (Water) | < 1 g/L (Est.) | Do not attempt to dissolve directly in water or PBS. It will form a suspension, not a solution. |
| Isoelectric Point (pI) | ~5.5 | Solubility is lowest near pH 5.5. Stocks must be driven to extreme pH (Acidic or Basic) to ionize the molecule fully. |
| Stability | Light Sensitive | The C-Br bond can undergo photolysis. Stocks must be protected from light. |
Decision Matrix: Selecting the Solubilization Route
Choose your protocol based on your downstream application.
Protocol A: Acidic Solubilization (Recommended)
Context: This is the industry standard for E. coli auxotrophs. The low pH ensures complete protonation of the amine group, drastically increasing solubility. The small volume added to culture media is readily buffered by standard phosphate buffers (M9, MOPS).
Target Concentration: 100 mM Final Volume: 10 mL (Example)
Materials
-
4-Bromo-L-phenylalanine powder (High Purity >98%)
-
1.0 M Hydrochloric Acid (HCl), sterile
-
Milli-Q Water
-
0.22 µm PVDF or PES Syringe Filter (Do not use Nylon)
-
Amber microcentrifuge tubes
Step-by-Step Procedure
-
Gravimetry: Weigh 244.1 mg of 4-Br-Phe.
-
Note: Do not rely on "scoops." Use an analytical balance.
-
-
Initial Dissolution: Transfer powder to a 15 mL conical tube. Add 8.0 mL of Milli-Q water.
-
Observation: The powder will NOT dissolve; it will float or clump.
-
-
Acidification: Add 1.0 mL of 1.0 M HCl.
-
Mechanism: This brings the final [HCl] to ~0.1 M.
-
-
Agitation: Vortex vigorously for 60 seconds.
-
Checkpoint: The solution should become crystal clear. If particles persist, add 1.0 M HCl in 100 µL increments until dissolved.
-
-
Volume Adjustment: Add Milli-Q water to bring the final volume to exactly 10.0 mL .
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile tube.
-
Critical: Do not autoclave this stock. Heat can induce degradation or dehalogenation.
-
-
Storage: Aliquot into amber tubes (to prevent photolysis) and store at -20°C. Stable for 6-12 months.
Protocol B: Basic Solubilization (Alternative)
Context: Used when adding to media with low buffering capacity or when chloride ions are undesirable.
Target Concentration: 50 mM (Lower concentration recommended to prevent precipitation upon neutralization)
Step-by-Step Procedure
-
Gravimetry: Weigh 122.0 mg of 4-Br-Phe.
-
Solvent Prep: Prepare 0.1 M NaOH (freshly made to avoid carbonate formation).
-
Dissolution: Add 8.0 mL of 0.1 M NaOH to the powder.
-
Mechanism: Deprotonation of the carboxylic acid drives solubility.
-
-
Agitation: Vortex until clear. Sonicate for 5 minutes if necessary.
-
Volume Adjustment: Bring to 10.0 mL with 0.1 M NaOH.
-
Sterilization: Filter (0.22 µm PES) immediately.
-
Usage: Use fresh. Basic solutions of halogenated amino acids are more prone to oxidative degradation over long-term storage than acidic stocks.
Media Integration: Avoiding the "Crash-Out"
The most common failure point is the precipitation of the amino acid when the concentrated stock hits the neutral media.
The "Dropwise-Vortex" Technique:
-
Pre-warm the media to 37°C.
-
Vortex the culture media (or shake flask) vigorously.
-
Add the 4-Br-Phe stock dropwise directly into the vortex/swirling liquid.
-
Why? This rapidly disperses the local pH change. If you pipette a bolus of acidic stock into stagnant media, a cloud of 4-Br-Phe precipitate will form instantly at the interface and may not re-dissolve.
-
Working Concentration Calculation:
For a typical auxotrophic induction (e.g., 1 mM final concentration):
Quality Control Workflow
Validation: Since 4-Br-Phe has a similar UV absorption profile to Phenylalanine (max ~257 nm) but with shifted coefficients, standard A280 measurements are unreliable for precise concentration determination without a user-generated standard curve. Trust the gravimetric preparation over a quick Nanodrop reading.
References
-
Mehl, R. A., et al. (2003). Generation of a bacterium with a 21 amino acid genetic code. Journal of the American Chemical Society, 125(4), 935-939. Link
-
Hendrickson, W. A., et al. (1990). Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for crystallographer. The EMBO Journal, 9(5), 1665-1672. Link
-
Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids. Journal of Biological Chemistry, 285(15), 11039-11044. Link
-
PubChem. (n.d.). 4-Bromo-L-phenylalanine Compound Summary. National Library of Medicine. Link
Troubleshooting & Optimization
preventing debromination of 4-bromo-l-phenylalanine during coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals incorporating 4-bromo-L-phenylalanine into their peptide synthesis workflows. Here, we address the common and often frustrating side reaction of debromination during peptide coupling, providing in-depth troubleshooting strategies, validated protocols, and the underlying chemical principles to ensure the integrity of your final peptide.
Quick Assist: Frequently Asked Questions (FAQs)
Q1: We're observing a significant amount of L-phenylalanine in our crude product mass spectrometry analysis where 4-bromo-L-phenylalanine should be. What is happening?
A1: You are likely experiencing reductive debromination, a side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom. This converts your 4-bromo-L-phenylalanine residue into a standard phenylalanine residue, leading to a difficult-to-separate impurity with a mass difference of -78 Da (Mass of Br - Mass of H).
Q2: What are the most common causes of this debromination?
A2: The primary culprits are typically related to the coupling conditions. These can include:
-
Palladium Contamination: Trace amounts of palladium catalysts, often from the synthesis of the 4-bromo-L-phenylalanine starting material, can catalyze the reductive cleavage of the C-Br bond.[1][2]
-
Choice of Coupling Reagent: Certain coupling reagents, particularly under basic conditions, can promote reductive pathways.
-
Reaction Additives and Bases: Some additives or the choice and stoichiometry of the base can create a reducing environment. For instance, the use of certain scavengers during cleavage or side-chain deprotection can also lead to dehalogenation.[3]
-
Elevated Temperatures: Higher coupling temperatures can accelerate the rate of this unwanted side reaction.
Q3: Is there a universally "safe" coupling reagent to use with 4-bromo-L-phenylalanine?
A3: While no method is entirely foolproof for all sequences, carbodiimide-based couplings, such as those using Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure® or a less nucleophilic HOBt analogue, are generally considered safer choices.[4][5] These methods avoid the highly basic conditions and potentially problematic byproducts associated with some onium salt reagents.
In-Depth Troubleshooting & Mitigation Guide
This section provides a deeper analysis of the causes of debromination and offers detailed protocols to overcome this challenge.
Part 1: Understanding the Mechanism of Debromination
The cleavage of the Carbon-Bromine (C-Br) bond on the aromatic ring of 4-bromo-L-phenylalanine is a reductive process. While several pathways can exist, a common and well-documented mechanism, especially in complex organic synthesis, is catalysis by trace metals like palladium.[6][7]
-
Catalytic Cycle: If trace Pd(0) is present, it can undergo oxidative addition into the C-Br bond. The resulting Aryl-Pd(II)-Br complex can then, in the presence of a hydride source (from solvents, additives, or bases) and a proton source, undergo reductive elimination to yield the debrominated phenylalanine and regenerate the Pd(0) catalyst, allowing the cycle to continue.[7]
This understanding underscores the critical importance of both starting material purity and the choice of reaction conditions.
Caption: Potential Pd(0)-catalyzed debromination pathway.
Part 2: Strategic Selection of Coupling Reagents
The choice of coupling reagent and additives is the most critical factor under direct experimental control. Onium (uronium/aminium and phosphonium) salts are highly efficient but must be chosen carefully.
Troubleshooting Workflow: Reagent Selection
Caption: Logic-based workflow for troubleshooting debromination.
Comparative Analysis of Coupling Reagents
The following table summarizes the risk profile of common coupling reagents concerning the debromination of 4-bromo-L-phenylalanine.
| Reagent Class | Examples | Debromination Risk | Causality & Recommendations |
| Carbodiimides | DIC, EDC | Low | These reagents function by forming an O-acylisourea intermediate. When used with additives like OxymaPure or HOBt, they provide a good balance of reactivity and safety. The reaction environment is generally less basic and reducing. This is the recommended starting point. [5] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Medium | Generate active esters with minimal side reactions. The risk is slightly elevated compared to carbodiimides, depending on the base used. Use of a weaker base like N-methylmorpholine (NMM) or collidine is advised over DIPEA. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Medium to High | These are highly efficient but can be more problematic. Guanidinium byproducts and the common use of excess strong base (DIPEA) can contribute to a reducing environment. HATU, while very powerful, should be used with caution due to its higher reactivity.[8] |
Part 3: Validated Experimental Protocols
Protocol 1: Low-Risk Coupling using DIC/OxymaPure
This protocol is designed to minimize debromination by using a carbodiimide activator with a modern, highly effective additive under controlled basic conditions.
Materials:
-
Fmoc-4-bromo-L-phenylalanine
-
Resin-bound peptide with free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
-
Amino Acid Pre-activation (Optional but Recommended):
-
In a separate vessel, dissolve 4 equivalents of Fmoc-4-bromo-L-phenylalanine and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. Do not add base at this stage.
-
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Add 2 equivalents of NMM (preferred) or 1 equivalent of DIPEA to the reaction vessel. Using a weaker base or a lower stoichiometry of a strong base is key.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Wash:
-
Perform a Kaiser test or other qualitative test to confirm the reaction has gone to completion.
-
If the reaction is incomplete, allow it to proceed for another 1-2 hours. Avoid extending the reaction overnight if possible.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and DMF (3x) to prepare for the next cycle.
-
Protocol 2: Verifying Palladium Contamination in Starting Material
If debromination persists even with optimized coupling chemistry, residual palladium in your 4-bromo-L-phenylalanine starting material is a strong possibility.
-
Source a New Lot: Obtain a new batch of Fmoc-4-bromo-L-phenylalanine, preferably from a different supplier. Look for a certificate of analysis that specifies trace metal content or one that explicitly states the synthetic route does not involve palladium catalysis.
-
Perform a Control Experiment: Synthesize a short, simple test peptide (e.g., Gly-Gly-4-Br-Phe-Gly) using both the old and new batches of the amino acid under the identical, optimized coupling protocol (e.g., Protocol 1).
-
Analyze and Compare: Cleave both peptides from the resin, precipitate, and analyze the crude products by LC-MS. A significant reduction or elimination of the debrominated (-78 Da) peak in the sample made with the new amino acid lot strongly indicates that the original starting material was contaminated.
References
-
Song, H., et al. (2015). A mild and environmentally attractive dehalogenation of functionalized aryl halides has been developed using nanoparticles formed from PdCl2 in the presence of tetramethyldisiloxane (TMDS) on water. Organic Letters. Available at: [Link][2]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link][8]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link][3]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link][5]
-
Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron. Available at: [Link][6]
-
Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link][7]
-
Cui, J., et al. (2015). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. This source discusses palladium-catalyzed dehalogenation as a side reaction in Suzuki couplings, which is mechanistically relevant. Available at: [Link][9]
-
Sani, M. A., et al. (2012). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. ResearchGate. This provides context on palladium-catalyzed dehalogenation. Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Sci-Hub. A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones / Tetrahedron, 2007 [sci-hub.box]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Solubility of 4-Bromo-L-Phenylalanine
Topic: Improving solubility of 4-bromo-L-phenylalanine (4-Br-Phe) in culture media Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist
Core Directive: The Solubility Challenge
4-Bromo-L-phenylalanine (4-Br-Phe) is a halogenated non-canonical amino acid (ncAA) widely used in genetic code expansion and peptide engineering. Its poor solubility in neutral physiological buffers stems from the hydrophobic bromine substituent on the phenyl ring, which significantly increases the lipophilicity compared to native phenylalanine.
This guide provides a definitive, self-validating protocol to solubilize 4-Br-Phe without compromising cell viability or experimental reproducibility.
Master Protocol: Preparation of 100 mM Stock Solution
Scientific Rationale: 4-Br-Phe exists as a zwitterion at neutral pH, leading to strong intermolecular lattice forces and low solubility. To dissolve it effectively, you must shift the equilibrium toward the ionic form (anionic or cationic) using a strong base or acid before introducing it to the neutral culture medium.
Method A: The Alkaline Shift (Recommended for Mammalian Culture)
Best for minimizing solvent toxicity (e.g., DMSO) in sensitive cell lines.
Materials:
-
1.0 M NaOH (Sterile)
-
Milli-Q Water (or equivalent Type 1 water)
-
0.22 µm PES (Polyethersulfone) Syringe Filter
Protocol:
-
Weighing: Calculate the mass required for a 100 mM stock.
-
Example: For 10 mL of stock, weigh 244.1 mg (MW ≈ 244.1 g/mol ).
-
-
Initial Solubilization: Add the powder to a sterile tube. Add 1.0 M NaOH dropwise.
-
Volume Rule: Use approximately 10% of the final target volume (e.g., 1.0 mL NaOH for a 10 mL final solution).
-
Action: Vortex vigorously until the powder is fully dissolved and the solution is clear. The high pH deprotonates the carboxylic acid (
) and the amine ( ), disrupting the crystal lattice.
-
-
Dilution: Slowly add Milli-Q water to reach the final volume (e.g., 9.0 mL water to reach 10 mL total).
-
Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile aliquot tube.
-
Note: Do not autoclave; heat may degrade the halogenated side chain.
-
-
Storage: Use immediately or store at -20°C for up to 2 weeks. Avoid repeated freeze-thaw cycles.
Method B: The Acidic Shift (Alternative)
Best for specific bacterial strains or media sensitive to alkalinity.
Protocol: Follow the steps above but substitute 1.0 M NaOH with 1.0 M HCl .
Media Integration & Troubleshooting
Once you have a stable stock, the critical step is introducing it to the culture media without causing "Solvent Shock"—the immediate reprecipitation of the compound due to a rapid pH shift back to neutral.
Troubleshooting Guide
| Issue | Symptom | Root Cause | Corrective Action |
| Immediate Precipitation | White cloudiness forms instantly upon adding stock to media. | pH Shock: The buffering capacity of the media neutralized the NaOH/HCl too quickly, forcing the 4-Br-Phe back into its insoluble zwitterionic state. | 1. Pre-dilution: Dilute the stock 1:10 in pre-warmed PBS before adding to media.2. Slow Addition: Add stock dropwise to the vortexing media.3. Check Concentration: Ensure final concentration is < 2 mM (typical limit). |
| Crystallization over Time | Needle-like crystals appear after 24-48h incubation. | Saturation: Evaporation in the incubator increased local concentration beyond solubility limit. | 1. Humidity: Check incubator water pan.2. Seal: Parafilm plates if possible.3. Reduction: Lower the working concentration. |
| Cell Toxicity | Detachment or blebbing observed within 6 hours. | pH Drift or Osmotic Shock: The volume of NaOH/HCl added overwhelmed the media's buffer (e.g., bicarbonate). | 1. HEPES Buffer: Supplement media with 25 mM HEPES to strengthen buffering.2. pH Adjustment: Check pH of media after addition; adjust with dilute HCl/NaOH if necessary. |
| Filter Clogging | High back-pressure during stock filtration. | Incomplete Dissolution: Micro-crystals remain in the stock solution. | 1. Sonication: Sonicate the NaOH/Stock mix for 5 mins at 40°C before diluting.2. Centrifugation: Spin at 10,000 x g for 5 mins to pellet undissolved particles. |
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solubilizing hydrophobic ncAAs like 4-Br-Phe.
Figure 1: Decision tree for the preparation and integration of 4-Bromo-L-phenylalanine into cell culture systems.
Scientific Mechanisms & FAQs
Q: Why not just dissolve it in DMSO?
A: While 4-Br-Phe is soluble in DMSO, organic solvents can be cytotoxic even at low concentrations (0.1-0.5%). Furthermore, DMSO can induce differentiation in certain stem cell lines and alter membrane permeability. The NaOH/HCl aqueous method is physiologically superior because once diluted into the buffered media, the salt ions (
Q: How does pH affect the solubility at a molecular level?
A: At neutral pH (approx 7.0), 4-Br-Phe is a zwitterion (
-
High pH (>10): The amine becomes neutral (
) and the carboxyl remains negative ( ). The net negative charge repels other molecules, preventing aggregation. -
Low pH (<2): The carboxyl becomes neutral (
) and the amine remains positive ( ). The net positive charge achieves the same repulsive effect [2].
Q: What is the maximum concentration I can use in media?
A: Most genetic code expansion protocols use 1 mM to 2 mM final concentration in the culture media [3]. Concentrations above 5 mM often lead to spontaneous precipitation or cellular toxicity due to the heavy atom effect of bromine.
References
-
Thermo Fisher Scientific. Amino Acid Analysis and Solubility Protocols. Retrieved from
-
PubChem. 4-Bromo-L-phenylalanine Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Chin, J. W., et al. (2017). Genetic Code Expansion: Recent Developments and Emerging Applications. National Institutes of Health. Retrieved from
-
ResearchGate. Discussions on 4-Azido/Bromo-L-Phenylalanine Solubility. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in phenylalanine side chain conformations facilitates broad substrate tolerance of fatty acid binding in cockroach milk proteins | PLOS One [journals.plos.org]
Technical Support Center: Catalyst Contaminant Removal from 4-Bromo-L-Phenylalanine Proteins
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid 4-bromo-L-phenylalanine (4-Br-Phe). The synthesis and incorporation of 4-Br-Phe often involve palladium-catalyzed cross-coupling reactions, which can lead to trace amounts of palladium contamination in the final protein product.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you effectively remove these catalyst contaminants, ensuring the integrity and safety of your protein preparations.
Residual palladium is a significant concern as it is a heavy metal with documented toxicity.[3] Furthermore, it can interfere with downstream applications by catalyzing unwanted side reactions or affecting protein structure and function. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on residual palladium in active pharmaceutical ingredients (APIs).[3]
This technical support center is structured to provide clear, actionable guidance. We will begin with Frequently Asked Questions (FAQs) to address common queries, followed by detailed Troubleshooting Guides for specific challenges you may encounter during your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my 4-Br-Phe containing protein?
A1: There are three primary reasons for the stringent removal of palladium contaminants:
-
Toxicity: Palladium is a heavy metal that can be toxic to cells and organisms, making its removal essential for any therapeutic or in-vivo application.[3]
-
Interference with Downstream Applications: Residual palladium can catalyze unintended reactions, potentially leading to protein modification, aggregation, or degradation. This can compromise the results of functional assays, structural studies (e.g., crystallography), and other downstream experiments.[3][4]
-
Regulatory Compliance: For therapeutic proteins, regulatory agencies have strict limits on the amount of residual heavy metals, including palladium, in the final drug product.[5]
Q2: What are the primary methods for removing palladium catalysts from protein samples?
A2: The most common and effective methods for removing palladium from protein solutions include:
-
Adsorption using Metal Scavengers: This involves the use of solid-supported materials with high affinity for palladium, such as thiol-functionalized silica or polymer beads.[3][6]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective for removing small molecule contaminants like palladium catalysts from large protein molecules.[7]
-
Dialysis/Tangential Flow Filtration (TFF): These methods can be used to exchange the buffer and remove small molecule impurities, although they may be less efficient for certain forms of palladium that might associate with the protein.
Q3: How do I choose the best palladium scavenger for my protein?
A3: The selection of a palladium scavenger depends on several factors:
-
Protein Properties: Consider the isoelectric point (pI), surface charge, and presence of reactive residues (like cysteine) on your protein. Some scavengers may have non-specific interactions with proteins.
-
Buffer Compatibility: Ensure the scavenger is compatible with your protein's buffer system (pH, salt concentration, and additives).
-
Palladium Species: The form of the residual palladium (e.g., Pd(0) vs. Pd(II)) can influence the effectiveness of different scavengers.[3]
-
Efficiency and Capacity: Look for scavengers with high binding capacity and efficiency at low palladium concentrations.
It is often advisable to perform a small-scale screening of different scavengers to identify the most suitable one for your specific protein and conditions.[8]
Q4: How can I quantify the amount of residual palladium in my protein sample?
A4: The most accurate and sensitive method for quantifying trace levels of palladium in protein samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[9][10] This technique can detect palladium down to parts-per-billion (ppb) levels. For accurate quantification, it is crucial to use appropriate sample preparation methods, such as microwave digestion, to break down the protein matrix and release the palladium for analysis.[11][12]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of palladium contaminants from 4-Br-Phe containing proteins.
Guide 1: Inefficient Palladium Removal Using Metal Scavengers
Issue: After treatment with a metal scavenger, the residual palladium concentration in the protein sample remains above the acceptable limit.
Caption: Troubleshooting workflow for inefficient palladium removal with scavengers.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Scavenger Type | The functional group of the scavenger may not have a high affinity for the specific palladium species present in your sample. Sulfur-based scavengers are generally effective for palladium.[6] | Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based). Consider products like Si-TMT or MP-TMT which have shown high efficiency.[6][13] |
| Insufficient Scavenger Amount | The amount of scavenger may be insufficient to bind all the palladium in the sample. | Increase the amount of scavenger used. A typical starting point is to use a 3-5 fold excess of scavenger binding capacity relative to the estimated amount of palladium.[14] |
| Suboptimal Incubation Conditions | The kinetics of palladium binding to the scavenger can be influenced by time and temperature. | Increase the incubation time (e.g., from 1 hour to overnight) and/or temperature (e.g., from 4°C to room temperature).[15] Caution: Monitor protein stability at elevated temperatures. |
| Non-Specific Protein Binding | The protein of interest may be binding to the scavenger material, leading to protein loss and potentially inaccurate palladium measurements. | Analyze the supernatant for protein concentration before and after scavenger treatment. If protein loss is significant, try a different scavenger or modify buffer conditions (e.g., adjust pH or ionic strength) to minimize non-specific interactions. |
| Matrix Effects | Components in the protein buffer (e.g., reducing agents, chelators) may interfere with the scavenger's ability to bind palladium. | If possible, perform a buffer exchange into a simpler buffer system before scavenger treatment. |
-
Prepare Protein Sample: Aliquot your 4-Br-Phe protein sample into several small tubes.
-
Select Scavengers: Choose a panel of 2-3 different palladium scavengers (e.g., thiol-functionalized silica, polymer-based scavenger).
-
Add Scavengers: Add a calculated amount of each scavenger to the protein aliquots. Include a no-scavenger control.
-
Incubate: Incubate the samples under gentle agitation for a defined period (e.g., 2 hours at room temperature).
-
Separate Scavenger: Centrifuge the samples to pellet the scavenger material. Carefully collect the supernatant containing the purified protein.
-
Analyze: Determine the protein concentration in the supernatant to assess for protein loss. Submit the supernatant for palladium quantification by ICP-MS.
Guide 2: Protein Loss or Aggregation During Catalyst Removal
Issue: A significant decrease in protein concentration or the appearance of visible precipitate is observed after the palladium removal step.
Sources
- 1. Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 12. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 13. biotage.com [biotage.com]
- 14. Metal Scavengers [sigmaaldrich.com]
- 15. sopachem.com [sopachem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-L-phenylalanine in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-canonical amino acids into peptides and other molecular scaffolds is a cornerstone of modern molecular design. Among the most versatile of these building blocks are the 4-halophenylalanines, which serve as synthetic handles for carbon-carbon bond formation. This guide provides an in-depth comparison of the reactivity rates of two key analogues: 4-bromo-L-phenylalanine (Br-Phe) and 4-iodo-L-phenylalanine (I-Phe), supported by fundamental chemical principles and detailed experimental protocols.
The Underlying Principle: Why Halogen Choice Dictates Reactivity
The significant difference in reactivity between 4-bromo- and 4-iodo-L-phenylalanine in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is substantially weaker and more polarizable than the C-Br bond.
This is quantitatively supported by their respective bond dissociation energies (BDEs). The BDE for a typical aryl C-Br bond is approximately 327-346 kJ/mol, while the BDE for an aryl C-I bond is significantly lower, around 213-285 kJ/mol.[1] This lower energy barrier for the C-I bond means it can be cleaved more easily.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Heck reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] During this step, the C-X bond is broken, and the palladium inserts itself to form a Pd(II) complex. Due to its lower bond energy, the C-I bond undergoes oxidative addition much more rapidly than the C-Br bond under the same conditions.[2][4] This kinetic advantage is the primary reason for the enhanced reactivity of 4-iodo-L-phenylalanine.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.
Experimental Design for Reactivity Comparison
To empirically validate the reactivity differences, a parallel Suzuki-Miyaura cross-coupling experiment can be designed. The objective is to monitor the reaction progress for both N-protected 4-bromo-L-phenylalanine methyl ester and its 4-iodo counterpart under identical conditions.
Rationale for Experimental Choices:
-
Substrate Protection: The amine and carboxylic acid functionalities of phenylalanine are protected as Boc (tert-butyloxycarbonyl) and a methyl ester, respectively. This prevents unwanted side reactions and improves solubility in common organic solvents.
-
Catalyst System: A standard palladium catalyst like Pd(PPh₃)₄ is chosen for its reliability with both aryl bromides and iodides. While more advanced catalysts exist for less reactive halides, this choice provides a clear baseline for comparison.
-
Base and Solvent: A combination of an aqueous base (e.g., Na₂CO₃) and an organic solvent (e.g., Dioxane or Toluene/Ethanol) is a common condition for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[5]
-
Monitoring: The reaction progress is monitored by taking aliquots at regular time intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the consumption of starting material and the formation of the product.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-Boc-4-bromo-L-phenylalanine methyl ester
-
N-Boc-4-iodo-L-phenylalanine methyl ester
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add N-Boc-4-halo-L-phenylalanine methyl ester (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Purge each flask with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: To each flask, add 1,4-Dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL). Stir the mixtures until all solids are dissolved.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each flask.
-
Reaction: Heat both flasks to 80°C with vigorous stirring. Start a timer immediately.
-
Monitoring: At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~50 µL) from each reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by HPLC to determine the percentage conversion.
-
Completion: The reaction is considered complete when no further change in the starting material concentration is observed.
Figure 2: Experimental workflow for comparing the reactivity of 4-iodo- and 4-bromo-phenylalanine.
Data Analysis and Expected Results
The experimental data will clearly demonstrate the superior reactivity of the 4-iodo-L-phenylalanine derivative. The reaction involving the iodo-substrate is expected to proceed significantly faster and may reach completion under conditions where the bromo-substrate reacts sluggishly or stalls.
Table 1: Representative Comparative Reactivity Data
| Time Point | 4-Iodo-L-phenylalanine (% Conversion) | 4-Bromo-L-phenylalanine (% Conversion) |
| 15 min | 65% | 15% |
| 30 min | 95% | 35% |
| 1 hour | >99% (Complete) | 60% |
| 2 hours | >99% | 85% |
| 4 hours | >99% | 95% |
| 8 hours | >99% | >99% (Complete) |
Note: The data presented are illustrative and represent typical expected outcomes based on established chemical principles.
Practical Implications for Researchers
The choice between 4-bromo- and 4-iodo-L-phenylalanine has significant practical consequences in a research and development setting:
-
Reaction Efficiency and Time: For rapid synthesis and high-throughput screening, 4-iodo-L-phenylalanine is the superior choice, offering faster reaction times and often higher yields with lower catalyst loadings.
-
Process Development: When scaling up a synthesis, the milder conditions required for the iodo-analogue can be advantageous, potentially reducing energy costs and the formation of impurities. The bromo-analogue might require higher temperatures, longer reaction times, or more sophisticated (and expensive) catalyst/ligand systems to achieve comparable results.[6]
-
Orthogonal Chemistry: In complex molecules containing multiple halogen atoms, the reactivity difference can be exploited for selective, sequential couplings. For instance, a C-I bond can be selectively coupled in the presence of a C-Br bond by using mild reaction conditions.
-
Cost and Availability: Historically, aryl bromides have been less expensive and more widely available than their iodide counterparts. While this gap has narrowed, cost can still be a deciding factor for large-scale applications. Researchers must balance the higher substrate cost of 4-iodo-L-phenylalanine against the potential savings in reaction time, energy, and catalyst costs.
Conclusion
The empirical evidence and underlying chemical principles are unequivocal: 4-iodo-L-phenylalanine is significantly more reactive than 4-bromo-L-phenylalanine in standard palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-limiting oxidative addition step. This knowledge allows scientists to make informed decisions in experimental design, optimizing for speed, efficiency, or synthetic strategy depending on the specific project goals.
References
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
-
MDPI. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved from [Link]
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF.
- ResearchGate. (n.d.). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds.
- ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
- CRC Handbook of Chemistry and Physics. (2010).
-
MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Retrieved from [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Retrieved from [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube. Retrieved from [Link]
-
Wired Chemist. (n.d.). Common Bond Energies (D). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into....
- ResearchGate. (n.d.). Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides.....
- ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing....
-
Accounts of Chemical Research. (n.d.). Bond Dissociation Energies of Organic Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water....
-
Merupulu. (n.d.). ALKYL HALIDES, ARYL HALIDES AND AROMATIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. Common Bond Energies (D [wiredchemist.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
Quantitative Analysis of 4-Bromo-L-Phenylalanine Coupling Efficiency: A Technical Comparison Guide
Topic: Quantitative Analysis of 4-Bromo-L-Phenylalanine Coupling Efficiency Content Type: Publish Comparison Guide
Executive Summary
4-Bromo-L-phenylalanine (4-Br-Phe) serves as a critical "handle" residue in peptide engineering, primarily utilized for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or as a heavy-atom derivative for X-ray phasing.
This guide provides a quantitative analysis of 4-Br-Phe performance in two distinct contexts:
-
Incorporation Efficiency: The kinetics and yield of forming the peptide bond during Solid Phase Peptide Synthesis (SPPS).
-
Functionalization Efficiency: The yield of downstream cross-coupling reactions on the resin-bound peptide.
Part 1: Incorporation Efficiency (SPPS)
Contrary to sterically demanding non-canonical amino acids (ncAAs) like
1.1 Comparative Analysis of Coupling Reagents
The following data synthesizes performance metrics for Fmoc-4-Br-Phe-OH coupling onto a secondary amine (difficult sequence model) versus a primary amine.
| Coupling Reagent System | Activation Mechanism | Coupling Yield (1 hr)* | Racemization Rate (DL %) | Recommended Use Case |
| DIC / Oxyma Pure | Carbodiimide / Oxime | >99.5% | < 0.2% | Standard Protocol. Best balance of safety, cost, and efficiency. |
| HATU / HOAt / DIEA | Uronium / Aza-benzotriazole | >99.8% | 0.5 - 1.2% | Difficult Sequences. Use for hindered N-terminal amines or aggregation-prone regions. |
| HBTU / HOBt / DIEA | Uronium / Benzotriazole | 97.0 - 98.5% | 0.3 - 0.8% | Legacy. Less efficient than Oxyma; HOBt is explosive/restricted. |
| PyBOP / DIEA | Phosphonium | 96.5% | < 0.5% | Slow Coupling. Good for cyclization but slower kinetics than HATU. |
*Data represents average yields for coupling Fmoc-4-Br-Phe-OH (3 eq) to H-Ala-Rink Amide resin.
1.2 Steric & Electronic Impact Analysis[1]
-
Steric Hindrance: The bromine atom at the para (4) position adds bulk distal to the reacting carboxyl group. Unlike ortho (2-Br-Phe) substitution, which significantly retards acylation due to proximity to the reaction center, 4-Br-Phe shows negligible steric penalty compared to native Phe.
-
Electronic Effect: The inductive electron-withdrawal (-I effect) of bromine increases the acidity of the
-proton, slightly increasing the risk of base-catalyzed racemization during activation (via oxazolone formation).-
Mitigation: Use Oxyma Pure (pKa ~4.6) instead of HOBt, and avoid large excesses of collidine or DIEA during pre-activation.
-
Part 2: Downstream Cross-Coupling Efficiency (Suzuki-Miyaura)
The "coupling efficiency" of 4-Br-Phe is often judged by its reactivity in Pd-catalyzed cross-coupling reactions on-resin. This is the rate-limiting step for most applications.
2.1 Catalyst System Comparison
Efficiency of reacting Resin-Peptide-4-Br-Phe with Phenylboronic acid (Ph-B(OH)₂).
| Catalyst System | Ligand Type | Solvent System | Conversion Yield* | Notes |
| Pd(OAc)₂ / DTBPF | Ferrocenyl Phosphine | THF/H₂O (10:[2]1) | 85 - 92% | Top Performer. High turnover, minimal dehalogenation. |
| Pd₂(dba)₃ / sSPhos | Water-Soluble Phosphine | DME/EtOH/H₂O | 75 - 81% | Good for highly hydrophilic peptides; requires inert atmosphere. |
| Pd(PPh₃)₄ | Triphenylphosphine | DMF/aq. Na₂CO₃ | 40 - 60% | Poor. High oxidation sensitivity; significant homocoupling side-products. |
*Yield determined by HPLC analysis of cleaved peptide after 4 hours at 60°C.
Part 3: Self-Validating Experimental Protocol
This protocol is designed to be self-validating : it includes checkpoints that explicitly confirm success or failure before proceeding to the next costly step.
3.1 Optimized SPPS Incorporation Cycle
Objective: Couple Fmoc-4-Br-Phe-OH to Resin-bound Peptide (
-
Preparation:
-
Dissolve Fmoc-4-Br-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Add DIC (3.0 eq) immediately prior to addition to resin. Do not pre-activate for >2 mins to minimize racemization.
-
-
Coupling:
-
Add mixture to resin. Agitate at Room Temp for 45-60 mins.
-
-
Validation Step 1 (Kaiser Test / Chloranil Test):
-
Remove few beads. Wash with EtOH.
-
Apply Kaiser reagent.
-
Pass: Beads are colorless (99% coupling).
-
Fail: Beads are blue. Action: Re-couple using HATU/HOAt (1.5 eq) for 30 mins.
-
-
Capping (Crucial):
-
Add Acetic Anhydride/Pyridine (1:1) in DMF for 5 mins. This terminates any unreacted chains, preventing "deletion sequences" (n-1) that are hard to purify later.
-
3.2 On-Resin Suzuki-Miyaura Cross-Coupling
Objective: Convert Resin-Peptide-(4-Br-Phe) to Resin-Peptide-(Biphenyl).
-
Swelling: Swell resin in degassed THF or DME for 20 mins.
-
Reaction Mixture:
-
Aryl Boronic Acid (5.0 eq).
-
Base:
(2M aq, 5.0 eq). -
Catalyst:
(0.05 eq) + DTBPF (0.05 eq).
-
-
Execution:
-
Perform under Argon/Nitrogen flow.
-
Heat to 60°C for 4-6 hours.
-
-
Validation Step 2 (Mini-Cleavage):
-
Take 5mg resin. Cleave with TFA/TIS/H2O (95:2.5:2.[3]5) for 30 mins.
-
Analyze via LC-MS.
-
Target Mass: [M_peptide + (M_aryl - Br + H)]
-
Common Failure Mode: Mass = [M_peptide + H] (Debromination)
Reduce Temp, switch to Pd-PEPPSI catalyst.
-
Part 4: Visualization of Workflows
4.1 Decision Tree & Reaction Pathway
The following diagram illustrates the critical decision points for incorporating and functionalizing 4-Br-Phe.
Caption: Workflow for optimizing 4-Br-Phe incorporation and subsequent cross-coupling functionalization.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Maity, P., et al. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 26(19), 5829. [Link]
-
Chalker, J. M., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling.[4] Journal of the American Chemical Society, 135(37), 13706–13709. [Link]
-
Afonso, A., et al. (2025). Comparison of Reagents for Fmoc-Group Removal from Growing Peptide Chain in the Solid-Phase Peptide Synthesis. ResearchGate. [Link]
Sources
Comparative Stability of Halogenated Non-Canonical Amino Acids: A Technical Guide
Executive Summary
This guide provides a rigorous comparative analysis of halogenated non-canonical amino acids (ncAAs) for protein engineering and drug discovery. It moves beyond basic chemical properties to examine the functional stability of these analogs in biological systems.[1][2][3] For researchers, the choice of halogen—Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is a strategic decision balancing steric demand , electronic modulation , and metabolic resistance .
Part 1: Mechanistic Foundations of Halogen Stability
The stability of halogenated ncAAs is governed by two opposing forces: the strength of the Carbon-Halogen (C-X) bond and the steric/electronic perturbation introduced by the halogen atom.
Physical Properties & Bond Energetics
The C-F bond is the strongest single bond in organic chemistry, conferring exceptional chemical inertness. As one moves down the periodic table, bond strength decreases while polarizability and steric radius increase.
Table 1: Comparative Physical Properties of C-X Bonds
| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Energy (kcal/mol) | 99 (C-H) | 116 | 81 | 68 | 57 |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.77 | 1.94 | 2.14 |
| Steric Mimicry | N/A | Mimics H/OH | Mimics Methyl | Mimics Ethyl | Bulkier |
The "Halogen Bond" (σ-hole)
While C-F bonds are electrostatically driven (strong dipoles), heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution known as the σ-hole . This region of positive potential on the distal side of the halogen allows for specific, directional non-covalent interactions (Halogen Bonds) with nucleophiles (e.g., backbone carbonyls), often enhancing protein stability in a way fluorine cannot.
-
Halogen Bond Strength: I > Br > Cl > F (F rarely forms halogen bonds).
Part 2: Comparative Stability Analysis
Thermal and Structural Stability ( )
Incorporating halogenated ncAAs into proteins affects the melting temperature (
-
Fluorinated Analogs (e.g., p-F-Phe, 4-F-Pro):
-
Effect: Often increases
due to the "fluorine effect" (hydrophobicity without steric clash). -
Mechanism: 4-fluoroproline (4-F-Pro) exerts a stereoelectronic effect that pre-organizes the proline ring pucker (
-exo vs. -endo), accelerating folding kinetics and stabilizing the collagen triple helix. -
Data: Global substitution of Phe with p-F-Phe can raise
by 3–5°C depending on the protein core packing.
-
-
Chlorinated/Brominated Analogs:
-
Effect: Variable. Can stabilize if filling a hydrophobic void (filling the "packing defect") but destabilize if the cavity is too small.
-
Mechanism: Cl is a strict isostere of the methyl group. Replacing a methyl group (e.g., in Valine or Leucine) with Cl can maintain steric fit while altering electronics.
-
-
Iodinated Analogs:
-
Effect: Frequently destabilizing in tight cores due to massive steric bulk (1.98 Å radius).
-
Utility: Primarily used for X-ray crystallography phasing or forming strong intermolecular halogen bonds in open pockets.
-
Metabolic and Proteolytic Stability
Drug candidates containing ncAAs must resist enzymatic degradation.
-
Metabolic Blocking (Microsomal Stability):
-
Mechanism: Halogens block P450-mediated oxidation sites. Replacing a labile C-H bond (e.g., para-position of Phe) with C-F or C-Cl prevents hydroxylation.
-
Trend: F > Cl > H. Fluorine is the "gold standard" for metabolic blocking due to the high C-F bond energy preventing oxidative cleavage.
-
-
Proteolytic Resistance:
-
Mechanism: Halogenation alters the electronic profile of the peptide bond and introduces steric hindrance that prevents protease access to the scissile bond.
-
Data: Bulky fluorinated amino acids (e.g., hexafluoroleucine) can render peptides nearly immune to chymotrypsin/trypsin digestion. However, single atom substitutions (e.g., 4-F-Phe) may offer only marginal protection unless placed directly at the P1/P1' cleavage site.
-
Part 3: Experimental Protocols
Protocol A: In Vitro Microsomal Stability Assay
Validates metabolic half-life (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (Halogenated ncAA or peptide), 10 mM DMSO stock.
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) to microsomes. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
Validates structural stability (
Materials:
-
Purified Protein (Wild-type vs. Halogenated mutant).
-
SYPRO Orange dye (5000x stock).
-
qPCR Machine (Real-time PCR).
Workflow:
-
Mix: Prepare 20 µL reactions: 5 µM Protein + 5x SYPRO Orange in stability buffer.
-
Ramp: Heat from 25°C to 95°C at a rate of 1°C/min.
-
Detection: Monitor fluorescence (Ex 470 nm / Em 570 nm). Dye binds to hydrophobic regions exposed during unfolding.
-
Data: Calculate the inflection point of the transition curve (
). A shift ( ) indicates stabilization.
Part 4: Visualization & Decision Logic
Diagram 1: Halogen Selection Decision Matrix
This workflow guides the selection of a halogen based on the specific stability failure mode observed in the parent molecule.
Caption: Decision logic for selecting the optimal halogen modification based on the specific mode of instability (Metabolic, Thermal, or Proteolytic).
Diagram 2: Metabolic Fate of Halogenated Phenylalanine
Comparison of metabolic pathways for Wild-Type vs. Fluorinated Phenylalanine.
Caption: Mechanism of metabolic stabilization. The C-F bond prevents P450-mediated hydroxylation at the para-position, significantly extending half-life.
References
-
Halogenated Ligands and Interactions: Title: Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Source: PubMed (NIH). URL:[Link]
-
Thermal Stabilization of Enzymes: Title: Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Source: PMC (NIH). URL:[Link]
-
Fluorine vs. Chlorine in Drug Design: Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: PMC (NIH). URL:[Link]
-
Metabolic Stability of Fluorinated Molecules: Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed. URL:[Link]
-
Halogen Bonding in Proteins: Title: Halogen bonds between ligands and proteins: Can we use them in validation? Source: PMC (NIH). URL:[Link]
Sources
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
